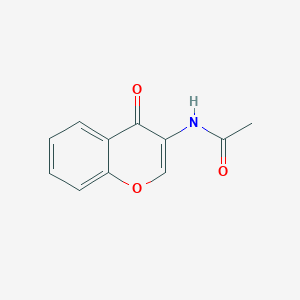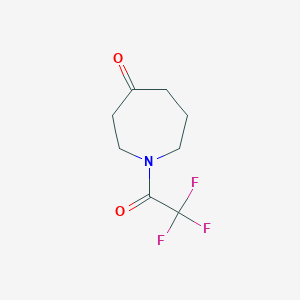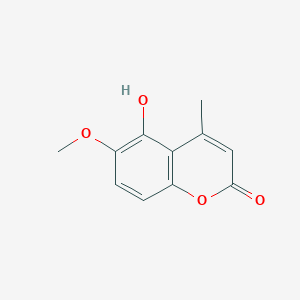
2-Ethyl-2,7-dimethylchroman-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,7-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This specific compound is characterized by the presence of ethyl and dimethyl groups at the 2 and 7 positions, respectively, and a hydroxyl group at the 6 position. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,7-dimethylchroman-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of a phenol derivative with an appropriate alkyl halide, followed by cyclization to form the chroman ring. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also employ green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2,7-dimethylchroman-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrochroman derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 2-Ethyl-2,7-dimethylchroman-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,7-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: It may protect neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.
Comparaison Avec Des Composés Similaires
2-Methyl-2,7-dimethylchroman-6-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2,6-dimethylchroman-6-ol: Similar structure but with the dimethyl groups at different positions.
2-Ethyl-2,7-dimethylchroman-4-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 2-Ethyl-2,7-dimethylchroman-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2 position and the hydroxyl group at the 6 position can enhance its antioxidant and anti-inflammatory properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-ethyl-2,7-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)9(2)7-12(10)15-13/h7-8,14H,4-6H2,1-3H3 |
Clé InChI |
LDQGNESIEPADLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(O1)C=C(C(=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)





![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)





